(2-(Aminomethyl)phenyl)boronic acid
Overview
Description
(2-(Aminomethyl)phenyl)boronic acid is a derivative of phenylboronic acid that contains an ortho-aminomethyl functional group. This structural feature is significant in the context of boronic acid chemistry, as it influences the reactivity and binding properties of the molecule. The presence of the aminomethyl group adjacent to the boronic acid moiety has been shown to enhance the molecule's ability to form boronate esters with diols, such as sugars, which is a critical aspect in the development of sensors for carbohydrates .
Synthesis Analysis
The synthesis of amino-functionalized phenylboronic acids typically involves the protection of the amine group, followed by a halogen-lithium exchange reaction, and subsequent addition of a borate source. For example, the synthesis of 4-amino-3-fluorophenylboronic acid, a related compound, was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a 47% product . Although not the exact compound , this synthesis route provides insight into the general methods used to synthesize amino-functionalized phenylboronic acids.
Molecular Structure Analysis
The molecular structure of amino-functionalized phenylboronic acids is characterized by the presence of the boronic acid group and the adjacent aminomethyl group. The ortho-aminomethyl group is known to lower the pKa of the boronic acid, which is beneficial for binding with diols at physiological pH levels. The X-ray crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been measured, providing detailed information on the geometry and electronic structure of these molecules .
Chemical Reactions Analysis
The ortho-aminomethyl group in phenylboronic acids plays a crucial role in the kinetics of boronate ester formation. It acts as a general acid to facilitate the departure of the leaving group in the reaction with diols, such as fructose. This group also enhances the affinity of the boronic acid for diols at neutral pH, which is essential for the development of sensors and other applications . Additionally, boronic acids are widely used in various organic reactions, including Suzuki cross-coupling and the Petasis reaction, due to their ability to form stable covalent bonds with carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-(Aminomethyl)phenyl)boronic acid are influenced by the ortho-aminomethyl group. This group not only affects the acidity of the boronic acid but also its reactivity towards diols. The kinetics of boronate ester formation with sugars like fructose show a first-order kinetic dependence at lower concentrations, shifting to zero-order at higher concentrations, indicating a rate-determining step involving an intermediate species . The boronic acid derivatives are also known for their ability to form stable complexes with various biological molecules, which is exploited in the design of enzyme
Scientific Research Applications
1. Carbohydrate Sensing and Receptor Development
(2-(Aminomethyl)phenyl)boronic acids are extensively used in receptors for carbohydrates and other compounds containing vicinal diols. Their ability to enhance affinity towards diols at neutral pH makes them significant in carbohydrate sensing. These compounds play a crucial role in the development of sensors for detecting carbohydrates, contributing significantly to advancements in bioanalytical chemistry (Sun et al., 2019).
2. Mechanistic Insight in Chemical Reactions
Studies on the mechanisms of boronate ester formation in ortho-aminomethyl-functionalized phenyl boronic acids have provided valuable insights into the kinetics and dynamics of chemical reactions involving these compounds. Understanding these mechanisms is essential for improving the efficiency of various chemical processes (Collins et al., 2013).
3. Catalysis in Organic Synthesis
(2-(Aminomethyl)phenyl)boronic acids are used as catalysts in organic synthesis, particularly in dehydrative amidation between carboxylic acids and amines. These compounds have shown efficacy in synthesizing dipeptides, a process crucial in peptide synthesis (Wang et al., 2018).
4. Development of Sensing Materials
These boronic acids are integral in constructing glucose sensing materials operating at physiological pH. Their ability to bind with diols in biological systems makes them excellent candidates for the development of non-invasive glucose monitoring technologies (Das et al., 2003).
5. Biomedical Research
The application of boronic acids in biomedical research, especially in the treatment of various diseases like HIV, obesity, diabetes, and cancer, is noteworthy. Their unique reactivity and responsive nature make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).
6. Sensing Applications
Boronic acids, including (2-(Aminomethyl)phenyl)boronic acid, are employed in various sensing applications due to their interactions with diols and Lewis bases. They are used in both homogeneous assays and heterogeneous detection, which are significant in biological labeling, protein manipulation, and development of therapeutics (Lacina et al., 2014).
7. Nanomaterials and Drug Delivery
These boronic acids are incorporated into nanomaterials for drug delivery, acting as stimuli-responsive functional groups and targeting ligands. Their interaction with biological molecules makes them valuable in the treatment of diseases like cancer and diabetes (Stubelius et al., 2019).
properties
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUTNQGRDQRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586015 | |
Record name | [2-(Aminomethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)phenyl)boronic acid | |
CAS RN |
248274-03-5 | |
Record name | [2-(Aminomethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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